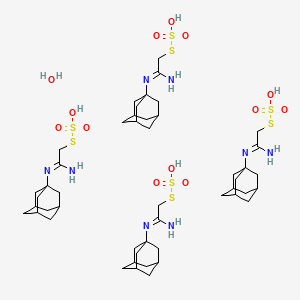
2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride involves several steps. One common method includes the following steps :
Dissolution: Dissolve 2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine in toluene.
Addition of Triphosgene: Add a toluene solution of triphosgene dropwise at a temperature of 0 to 10°C.
Methanol Addition: After the reaction is complete, add a small amount of methanol dropwise.
Gas Removal: Remove acidic gas under reduced pressure.
Centrifugation and Drying: Centrifuge and dry the reaction liquid to obtain the final product.
This method is advantageous due to its simplicity, high yield, and high purity of the final product.
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated systems for precise control of reaction conditions and continuous flow reactors can enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as thiols, amines, and phenols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Sodium Methoxide: Used in substitution reactions to form methylsulphinyl derivatives.
CuCl2·2H2O: Used in the formation of copper complexes.
Major Products Formed
Methylsulphinyl Derivatives: Formed by reacting with thiols.
Copper Complexes: Formed by reacting with copper salts.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry:
Material Science: Used in the preparation of materials with specific properties, such as flexible perovskite solar cells.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, introducing alkyl groups into other molecules. This can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride
- 2-Chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride
Uniqueness
2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring
Propiedades
Fórmula molecular |
C8H14Cl2N2O |
|---|---|
Peso molecular |
225.11 g/mol |
Nombre IUPAC |
2-(chloromethyl)-4-methoxy-3,5-dimethyl-4H-pyrimidine;hydrochloride |
InChI |
InChI=1S/C8H13ClN2O.ClH/c1-6-5-10-7(4-9)11(2)8(6)12-3;/h5,8H,4H2,1-3H3;1H |
Clave InChI |
VPQWJSUNSYLMGL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N(C1OC)C)CCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt](/img/structure/B13775311.png)
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride](/img/structure/B13775318.png)





![2-bromo-N-[(2-hydroxyphenyl)methyl]acetamide](/img/structure/B13775375.png)
![2-Cyclohexyl-3-hydroxy-1-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2-phenylpropan-1-one](/img/structure/B13775378.png)
![2,3,9,10-Tetrabromo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13775390.png)


![2-[[4-[(6-Chlorobenzothiazol-2-YL)azo]phenyl]ethylamino]ethyl acetate](/img/structure/B13775396.png)
